1,3-Butanediol,4-bromo-, (3S)- physical and chemical properties
1,3-Butanediol,4-bromo-, (3S)- physical and chemical properties
An In-depth Technical Guide to (3S)-4-bromo-1,3-butanediol: Properties, Reactivity, and Applications
Introduction
(3S)-4-bromo-1,3-butanediol is a chiral organic compound of significant interest to researchers and professionals in the field of drug development and fine chemical synthesis. Its bifunctional nature, possessing both a primary bromide and two hydroxyl groups, one of which is at a stereogenic center, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and potential applications.
Chemical Identity and Structure
(3S)-4-bromo-1,3-butanediol is a derivative of butane-1,3-diol, where a bromine atom replaces a hydrogen on the fourth carbon. The "(3S)" designation specifies the stereochemistry at the carbon atom bearing the secondary hydroxyl group.
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IUPAC Name: (3S)-4-bromobutane-1,3-diol
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CAS Number: 191354-42-4[1]
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Molecular Formula: C₄H₉BrO₂[2]
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Molecular Weight: 169.02 g/mol [2]
Caption: Chemical structure and key functional groups of (3S)-4-bromo-1,3-butanediol.
Physical and Chemical Properties
The physical and chemical properties of (3S)-4-bromo-1,3-butanediol are summarized in the table below. These properties are crucial for designing reaction conditions and purification procedures.
| Property | Value | Source |
| Boiling Point | 290.9 ± 25.0 °C (Predicted) | [2] |
| Density | 1.638 ± 0.06 g/cm³ (Predicted) | [2] |
| Acidity (pKa) | 13.41 ± 0.20 (Predicted) | [2] |
Spectroscopic Analysis
Spectroscopic data is essential for the identification and characterization of (3S)-4-bromo-1,3-butanediol.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on each carbon. The protons on the carbon bearing the bromine (C4) would be deshielded and appear as a multiplet. The proton on the chiral center (C3) would also be a multiplet, coupled to the adjacent methylene protons. The protons of the methylene group at C2 would be diastereotopic and appear as complex multiplets. The hydroxyl protons would appear as broad singlets, and their chemical shift can vary with concentration and solvent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit four distinct signals corresponding to the four carbon atoms in the molecule. The carbon attached to the bromine (C4) will be shifted downfield compared to a typical alkane carbon. The carbon of the chiral center (C3) will also be deshielded due to the attached hydroxyl group.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. A C-Br stretching vibration is expected to appear in the fingerprint region, typically around 500-600 cm⁻¹.[3]
Reactivity and Synthetic Utility
The reactivity of (3S)-4-bromo-1,3-butanediol is governed by its three functional groups: a primary bromide and two hydroxyl groups (one primary and one secondary). This trifunctional nature allows for a variety of chemical transformations.
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Nucleophilic Substitution: The primary bromide is a good leaving group and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the C4 position.
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Protection/Deprotection: The hydroxyl groups can be selectively protected to allow for reactions at other sites. For example, the primary hydroxyl group can be selectively protected over the secondary one due to steric hindrance.
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Oxidation: The primary and secondary hydroxyl groups can be oxidized to the corresponding aldehyde/carboxylic acid and ketone, respectively, using appropriate oxidizing agents.
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Ether and Ester Formation: The hydroxyl groups can react with alkyl halides or acyl halides/anhydrides to form ethers and esters, respectively.
The synthetic utility of this compound lies in its ability to serve as a chiral precursor for more complex molecules, particularly in the pharmaceutical industry. The stereocenter at C3 is often a key element in the biological activity of drug molecules.
Caption: Reactivity map of (3S)-4-bromo-1,3-butanediol.
Applications in Drug Development
Chiral building blocks are essential in modern drug discovery and development, as the stereochemistry of a drug molecule often dictates its efficacy and safety. (3S)-4-bromo-1,3-butanediol is a valuable chiral synthon for the following reasons:
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Introduction of Chirality: It provides a pre-defined stereocenter that can be incorporated into the final drug target, avoiding the need for challenging asymmetric synthesis or chiral resolution steps later in the synthetic sequence.
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Versatile Intermediate: Its multiple functional groups allow for the construction of complex molecular architectures. For instance, it can be used in the synthesis of chiral ligands, amino alcohols, and other key intermediates for active pharmaceutical ingredients (APIs). The introduction of bromine into a molecule can also be a strategy in drug design.[4]
Safety and Handling
Based on available safety data for similar brominated diols, (3S)-4-bromo-1,3-butanediol should be handled with care.
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Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[5] It is important to avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection when handling this compound.[5]
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Storage: Store in a well-ventilated place and keep the container tightly closed.[5]
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First Aid: In case of skin contact, wash with plenty of soap and water.[5] If in eyes, rinse cautiously with water for several minutes.[5] If inhaled, remove the person to fresh air and keep comfortable for breathing.[5]
Conclusion
(3S)-4-bromo-1,3-butanediol is a valuable and versatile chiral building block with significant potential in organic synthesis, particularly in the development of new pharmaceuticals. Its well-defined stereochemistry and multiple functional groups offer a wide range of possibilities for the construction of complex molecular targets. A thorough understanding of its physical, chemical, and safety properties is essential for its effective and safe utilization in the research and development laboratory.
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